4-Fluoro-2-(3-methylphenyl)benzoic acid
Description
4-Fluoro-2-(3-methylphenyl)benzoic acid (CAS 1183750-48-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol . The compound features a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 3-methylphenyl group at the 2-position.
Properties
IUPAC Name |
4-fluoro-2-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXOKBAOWOCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681173 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183644-12-3 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a 4-fluorobenzoic acid derivative in the presence of a palladium catalyst and a base .
Another method involves the direct fluorination of 2-(3-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This reaction typically requires mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of 4-Fluoro-2-(3-methylphenyl)benzoic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the fluoro group under suitable conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-2-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Structural Analogues of 4-Fluoro-2-(3-methylphenyl)benzoic Acid
The following table highlights key structural analogs, emphasizing substituent variations and their implications:
Physicochemical Properties
- Melting Points: While direct data for 4-Fluoro-2-(3-methylphenyl)benzoic acid are unavailable, related compounds like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid exhibit melting points of 217.5–220°C . The methylphenyl group in the target compound likely increases melting point compared to analogs with smaller substituents (e.g., -NHCH₃). 4-Fluoro-2-(phenylamino)benzoic acid forms stable crystals with triclinic symmetry (space group P1) and unit cell dimensions a = 9.9550 Å, b = 10.0060 Å, c = 11.3320 Å, indicative of dense packing .
Solubility :
- Substituents like pyrrolidinyl (in 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid) enhance water solubility due to hydrogen-bonding capacity, whereas methylphenyl groups increase lipophilicity .
Biological Activity
4-Fluoro-2-(3-methylphenyl)benzoic acid, with the CAS number 1183644-12-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of 4-Fluoro-2-(3-methylphenyl)benzoic acid typically involves the introduction of a fluorine atom to the benzoic acid structure, which is known to enhance biological activity. Various methods have been explored for synthesizing derivatives of this compound, often utilizing techniques such as solvent extraction and thin-layer chromatography (TLC) for purification and characterization.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | React starting materials under controlled conditions. |
| 2 | Monitor reaction progress using TLC. |
| 3 | Purify the product through solvent extraction. |
| 4 | Characterize using IR spectroscopy and elemental analysis. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Fluoro-2-(3-methylphenyl)benzoic acid and its derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The MIC values indicate the effectiveness of the compound against specific bacterial strains. For instance, derivatives of 4-fluoro compounds have been reported to exhibit significant antibacterial activity, with MIC values as low as 3.125 µg/mL against resistant strains like Staphylococcus aureus.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Fluoro-2-(3-methylphenyl)benzoic acid | Staphylococcus aureus | 6.25 |
| Derivative A | Bacillus subtilis | 3.125 |
| Derivative B | Acinetobacter baumannii | 12.5 |
Anticancer Activity
In addition to antimicrobial effects, compounds containing fluorine substituents have been studied for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting cancer cell lines by affecting cellular pathways involved in proliferation.
Case Study: Anticancer Efficacy
A study investigated the effects of various fluorinated benzoic acids on cancer cell lines. The results indicated that compounds with a fluorine atom at strategic positions significantly inhibited cell growth compared to non-fluorinated analogs.
Table 3: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluoro-2-(3-methylphenyl)benzoic acid | HeLa | 15 |
| Derivative C | MCF-7 | 10 |
| Derivative D | A549 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
